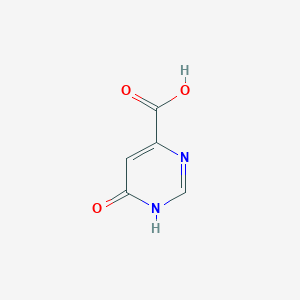![molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9](/img/structure/B1418165.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to be a potent and selective inhibitor of certain enzymes, which makes it a potential candidate for the treatment of various diseases .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves a series of chemical reactions . The process involves the optimization of the tetrahydropyridopyrimidine scaffold with a focus on cellular potency while maintaining high selectivity against certain isoforms .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been studied using various techniques . The compound has been found to have a potent and selective inhibition of certain enzymes .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been studied extensively . The compound demonstrates potent and selective inhibition of certain enzymes, leading to potential therapeutic applications .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application Summary : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material in a multi-step synthesis process .
- Results : The synthesis leads to the production of tetrahydropteroic acid derivatives .
- Field : Medicinal Chemistry
- Application Summary : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can be used to prepare a compound that acts as a PARP (Poly ADP ribose polymerase) inhibitor .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of a PARP inhibitor .
- Results : The synthesis leads to the production of a compound that acts as a PARP inhibitor .
Synthesis of Tetrahydropteroic Acid Derivatives
PARP Inhibitor Synthesis
- Field : Organic Chemistry
- Application Summary : 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine hydrochloride, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, is used in the synthesis of morpholine derivatives .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of morpholine derivatives .
- Results : The synthesis leads to the production of morpholine derivatives .
- Field : Organic Chemistry
- Application Summary : 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine, which are derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of pyrimidine derivatives .
- Results : The synthesis leads to the production of pyrimidine derivatives .
Synthesis of Morpholine Derivatives
Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application Summary : 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine, which are derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of 2-methylpropanoic acid derivatives .
- Results : The synthesis leads to the production of 2-methylpropanoic acid derivatives .
- Field : Medicinal Chemistry
- Application Summary : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can be used to prepare a compound that acts as a PARP (Poly ADP ribose polymerase) inhibitor .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of a PARP inhibitor .
- Results : The synthesis leads to the production of a compound that acts as a PARP inhibitor .
Synthesis of 2-Methylpropanoic Acid Derivatives
Synthesis of PARP Inhibitors
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involve its potential use as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies . The compound’s desirable drug-like properties and in vivo efficacy suggest its potential in this regard .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZKOFIMYHHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547799 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |
CAS RN |
756437-41-9 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

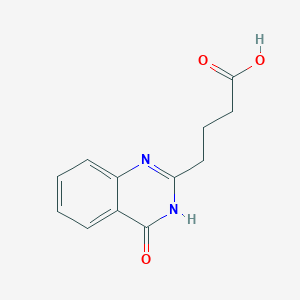
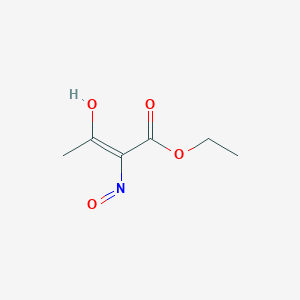
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)
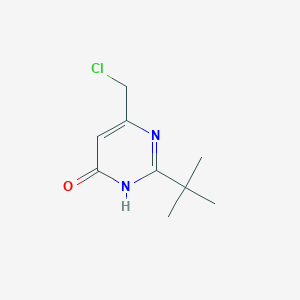
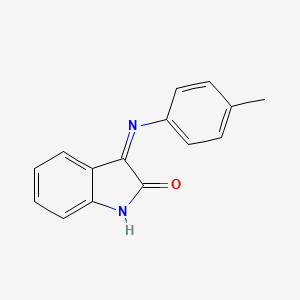
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)
